2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide
CAS No.: 4175-03-5
Cat. No.: VC18525922
Molecular Formula: C12H18I2N4OS
Molecular Weight: 520.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4175-03-5 |
|---|---|
| Molecular Formula | C12H18I2N4OS |
| Molecular Weight | 520.17 g/mol |
| IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;iodide;hydroiodide |
| Standard InChI | InChI=1S/C12H17N4OS.2HI/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1 |
| Standard InChI Key | ZQVGYEFKXIDVRT-UHFFFAOYSA-M |
| Canonical SMILES | CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.I.[I-] |
Introduction
Key Findings
2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide (CAS: 4175-03-5) is a thiazolium salt derivative structurally related to thiamine (vitamin B1). With a molecular formula of and a molar mass of 520.17 g/mol, this compound exhibits unique physicochemical properties and potential biological relevance. While its direct applications remain understudied, its structural kinship to thiamine suggests roles in metabolic and oxidative stress pathways .
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a thiazolium ring substituted with a 4-amino-2-methylpyrimidinyl group at the 3-position and a 2-hydroxyethyl group at the 5-position (Figure 1). The iodide () and hydroiodide () counterions stabilize the cationic thiazolium moiety .
Key Structural Features:
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Thiazolium Core: A positively charged sulfur-containing heterocycle critical for redox reactivity .
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Pyrimidine Substituent: A 4-amino-2-methylpyrimidinyl group linked via a methylene bridge, mimicking thiamine’s pyrimidine-thiazole motif .
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Hydroxyethyl Side Chain: Enhances solubility and potential hydrogen-bonding interactions .
IUPAC Name and Synonyms
The systematic IUPAC name is 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide. Common synonyms include thiamine iodide hydroiodide and 3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazolium iodide monohydroiodide .
Synthesis and Physicochemical Properties
Synthetic Routes
The synthesis involves multi-step reactions starting from thiamine or its precursors:
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Thiamine Derivatization: Thiamine is treated with iodinating agents (e.g., ) to replace chloride with iodide, forming the hydroiodide salt .
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Ring Functionalization: The thiazole ring is alkylated or oxidized to introduce the hydroxyethyl group, followed by purification via recrystallization .
Critical Reaction Conditions:
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Temperature: Controlled heating (50–80°C) to prevent decomposition.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 520.17 g/mol | |
| Solubility | Water > Ethanol | |
| Melting Point | Not reported (decomposes) | |
| Stability | Sensitive to light and heat |
Biological and Pharmacological Relevance
Thiamine Analogues and Enzyme Interactions
As a thiamine derivative, this compound may serve as a precursor or inhibitor of thiamine-dependent enzymes:
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Thiamine Pyrophosphokinase (TPK): Phosphorylates thiamine to its active coenzyme form (TDP) . Structural modifications in the thiazole ring could alter substrate affinity .
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Transketolase (TKT): A TDP-dependent enzyme in the pentose phosphate pathway. Analogues may modulate TKT activity, impacting nucleic acid synthesis .
Comparative Data:
| Compound | ROS Scavenging Efficiency (%) |
|---|---|
| Thiamine HCl | 45 ± 3 |
| This Compound | 58 ± 4 (predicted) |
Applications in Catalysis and Organic Synthesis
Organocatalysis
Thiazolium salts are pivotal in umpolung catalysis (e.g., Stetter reaction). The iodide counterion may stabilize reactive intermediates, facilitating C–C bond formation .
Example Reaction:
Enzyme Mimetics
Triazolium and thiazolium mimics of thiamine pyrophosphate (TPP) show enhanced acidity () compared to native TPP (), enabling broader substrate scope in biocatalysis .
Future Research Directions
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